molecular formula C21H21FN4O4S B10982463 methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10982463
M. Wt: 444.5 g/mol
InChI Key: MSKAYKGMRBNCGK-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and pyridine moieties. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of indole, thiazole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H21FN4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-[[4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H21FN4O4S/c1-11-19(20(29)30-2)31-21(23-11)25-17(27)5-6-18(28)26-8-7-16-14(10-26)13-9-12(22)3-4-15(13)24-16/h3-4,9,24H,5-8,10H2,1-2H3,(H,23,25,27)

InChI Key

MSKAYKGMRBNCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)C(=O)OC

Origin of Product

United States

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